Cas no 333311-65-2 (1-(4-chlorophenyl)methyl-4-nitro-1H-pyrazole)
1-(4-chlorophenyl)methyl-4-nitro-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
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- 1-(4-Chloro-benzyl)-4-nitro-1H-pyrazole
- Oprea1_232051
- MFCD02029347
- 1-[(4-chlorophenyl)methyl]-4-nitropyrazole
- BBL038236
- STK301540
- Z275127466
- 333311-65-2
- AG-690/15438328
- EN300-228300
- 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole
- INA31165
- AKOS000307949
- 1-[(4-Chlorophenyl)methyl]-4-nitro-1H-pyrazole
- 1-(4-chlorophenyl)methyl-4-nitro-1H-pyrazole
-
- MDL: MFCD02029347
- Inchi: 1S/C10H8ClN3O2/c11-9-3-1-8(2-4-9)6-13-7-10(5-12-13)14(15)16/h1-5,7H,6H2
- InChI Key: QOQFIHRRAOBNEO-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)CN1C=C(C=N1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 237.0305042Da
- Monoisotopic Mass: 237.0305042Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 251
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 63.6Ų
1-(4-chlorophenyl)methyl-4-nitro-1H-pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB422788-250 mg |
1-[(4-Chlorophenyl)methyl]-4-nitro-1H-pyrazole |
333311-65-2 | 250MG |
€198.50 | 2022-03-02 | ||
| abcr | AB422788-500 mg |
1-[(4-Chlorophenyl)methyl]-4-nitro-1H-pyrazole |
333311-65-2 | 500MG |
€264.80 | 2022-03-02 | ||
| abcr | AB422788-1 g |
1-[(4-Chlorophenyl)methyl]-4-nitro-1H-pyrazole |
333311-65-2 | 1g |
€309.00 | 2022-03-02 | ||
| abcr | AB422788-5 g |
1-[(4-Chlorophenyl)methyl]-4-nitro-1H-pyrazole |
333311-65-2 | 5g |
€752.70 | 2022-03-02 | ||
| Chemenu | CM332248-1g |
1-[(4-Chlorophenyl)methyl]-4-nitro-1h-pyrazole |
333311-65-2 | 95%+ | 1g |
$180 | 2023-02-02 | |
| Chemenu | CM332248-5g |
1-[(4-Chlorophenyl)methyl]-4-nitro-1h-pyrazole |
333311-65-2 | 95%+ | 5g |
$538 | 2023-02-02 | |
| TRC | C613298-25mg |
1-[(4-chlorophenyl)methyl]-4-nitro-1H-pyrazole |
333311-65-2 | 25mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C613298-50mg |
1-[(4-chlorophenyl)methyl]-4-nitro-1H-pyrazole |
333311-65-2 | 50mg |
$ 70.00 | 2022-06-06 | ||
| TRC | C613298-250mg |
1-[(4-chlorophenyl)methyl]-4-nitro-1H-pyrazole |
333311-65-2 | 250mg |
$ 230.00 | 2022-06-06 | ||
| Enamine | EN300-228300-0.05g |
1-[(4-chlorophenyl)methyl]-4-nitro-1H-pyrazole |
333311-65-2 | 95% | 0.05g |
$51.0 | 2024-06-20 |
1-(4-chlorophenyl)methyl-4-nitro-1H-pyrazole Suppliers
1-(4-chlorophenyl)methyl-4-nitro-1H-pyrazole Related Literature
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
Additional information on 1-(4-chlorophenyl)methyl-4-nitro-1H-pyrazole
Comprehensive Overview of 1-(4-chlorophenyl)methyl-4-nitro-1H-pyrazole (CAS No. 333311-65-2)
1-(4-chlorophenyl)methyl-4-nitro-1H-pyrazole (CAS No. 333311-65-2) is a specialized organic compound that has garnered significant attention in the fields of pharmaceutical research and agrochemical development. This compound, characterized by its unique pyrazole core and nitro and chlorophenyl functional groups, exhibits versatile chemical properties that make it a valuable intermediate in synthetic chemistry. Researchers and industry professionals are increasingly exploring its potential applications, particularly in the design of novel bioactive molecules.
The structural features of 1-(4-chlorophenyl)methyl-4-nitro-1H-pyrazole contribute to its reactivity and stability, making it a promising candidate for further derivatization. The presence of the 4-chlorophenyl moiety enhances its lipophilicity, which is a critical factor in drug design for improving membrane permeability. Meanwhile, the nitro group offers opportunities for further chemical modifications, such as reduction to amines or participation in nucleophilic substitution reactions. These attributes align with current trends in green chemistry and sustainable synthesis, where efficient and eco-friendly methodologies are prioritized.
In recent years, the demand for pyrazole derivatives has surged due to their widespread applications in medicinal chemistry. Compounds like 1-(4-chlorophenyl)methyl-4-nitro-1H-pyrazole are often investigated for their potential as enzyme inhibitors or receptor modulators, addressing key challenges in diseases such as inflammation and metabolic disorders. Additionally, the agrochemical industry leverages such structures to develop next-generation pesticides and herbicides, catering to the growing need for crop protection solutions in a changing climate.
From a synthetic perspective, the preparation of 1-(4-chlorophenyl)methyl-4-nitro-1H-pyrazole typically involves multi-step reactions, including condensation and nitration processes. Advanced techniques like microwave-assisted synthesis and catalysis have been explored to optimize yield and reduce environmental impact. These innovations resonate with the broader scientific community's focus on process intensification and waste minimization, which are frequently searched topics in academic and industrial databases.
Analytical characterization of 1-(4-chlorophenyl)methyl-4-nitro-1H-pyrazole employs standard spectroscopic methods, including NMR, IR, and mass spectrometry, ensuring precise identification and purity assessment. The compound's stability under various conditions is also a subject of study, particularly for applications requiring long-term storage or formulation. Such details are crucial for researchers seeking reliable chemical intermediates or building blocks for complex molecular architectures.
As the scientific community continues to explore the potential of heterocyclic compounds, 1-(4-chlorophenyl)methyl-4-nitro-1H-pyrazole remains a focal point due to its structural versatility and functional adaptability. Its relevance extends to emerging fields like computational chemistry, where in silico modeling predicts its interactions with biological targets, accelerating drug discovery pipelines. This aligns with the increasing popularity of AI-driven drug design and molecular docking studies, which dominate contemporary research discussions.
In conclusion, 1-(4-chlorophenyl)methyl-4-nitro-1H-pyrazole (CAS No. 333311-65-2) represents a compelling case study in the intersection of synthetic chemistry and applied sciences. Its multifaceted applications, coupled with ongoing advancements in sustainable methodologies and bioactive compound development, ensure its continued relevance in both academic and industrial settings. For researchers and manufacturers alike, understanding its properties and potential is essential for driving innovation in a competitive global landscape.
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